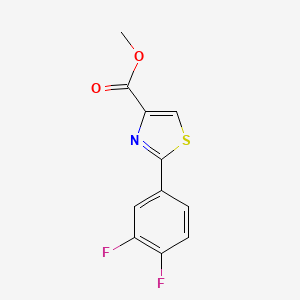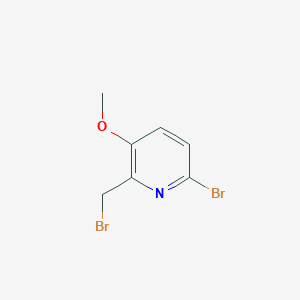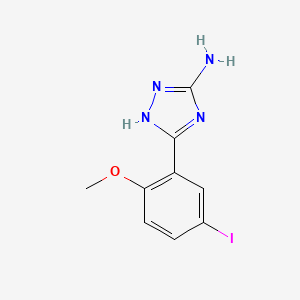
(3-Cyclopropoxypyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxypyridin-4-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow setups for handling organolithium chemistry has enabled the synthesis of boronic acids on a multigram scale with high efficiency . This method allows for precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclopropoxypyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura reactions.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropoxypyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Cyclopropoxypyridin-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, leading to the formation of new chemical entities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Cyclopropylboronic acid
- Pyridinylboronic acid
Uniqueness
(3-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of both a cyclopropoxy group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecular architectures .
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
(3-cyclopropyloxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI-Schlüssel |
XIENTEJWHFRAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NC=C1)OC2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


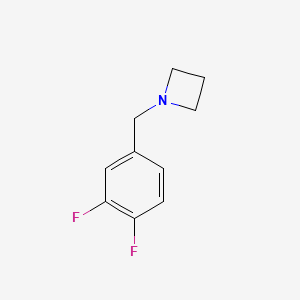
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)
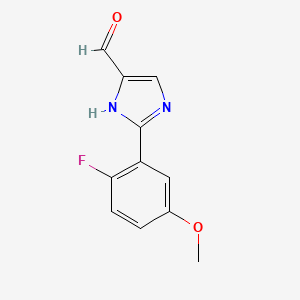
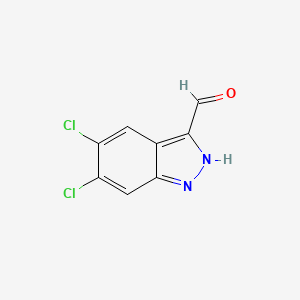
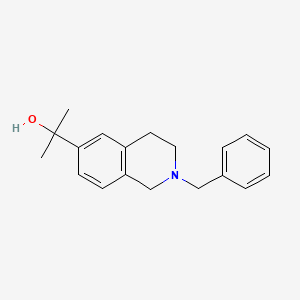
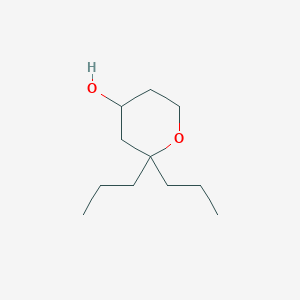
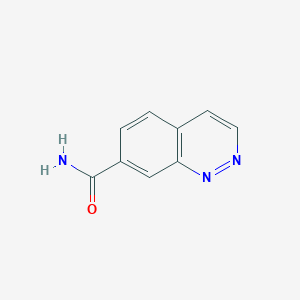
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
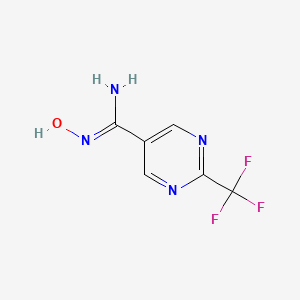
![2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13669049.png)
![Ethanone, 1-[5-[(1-methylcyclopropyl)oxy]-1H-indazol-1-yl]-](/img/structure/B13669053.png)
